molecular formula C21H21N3O3S2 B11279807 2-(benzylthio)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

2-(benzylthio)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B11279807
M. Wt: 427.5 g/mol
InChI Key: XMGZGHZNWJFWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group and an ethanesulfonyl-pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial formation of the benzylsulfanyl group followed by the introduction of the ethanesulfonyl-pyridazinyl moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylsulfanyl derivatives and pyridazinyl compounds, such as:

  • 2-benzylsulfanyl-N-(5-ethyl-6-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)acetamide
  • 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-3-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE

Uniqueness

What sets 2-(BENZYLSULFANYL)-N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C21H21N3O3S2/c1-2-29(26,27)21-12-11-19(23-24-21)17-9-6-10-18(13-17)22-20(25)15-28-14-16-7-4-3-5-8-16/h3-13H,2,14-15H2,1H3,(H,22,25)

InChI Key

XMGZGHZNWJFWOZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.